5-Bromo-4-chloro-3-indoxyl Myristate: Technical Guide to Chromogenic Lipase Detection
5-Bromo-4-chloro-3-indoxyl Myristate: Technical Guide to Chromogenic Lipase Detection
Topic: 5-Bromo-4-chloro-3-indoxyl myristate chemical structure and properties Content Type: In-depth technical guide
Executive Summary
5-Bromo-4-chloro-3-indoxyl myristate (commonly abbreviated as X-Myristate) is a specialized chromogenic substrate used primarily for the detection and quantification of lipase activity (EC 3.1.1.3). Unlike shorter-chain analogs like X-Caprylate (C8) which target esterases, the myristate moiety (C14) confers specificity toward enzymes capable of handling long-chain fatty acids, effectively distinguishing true lipases from general esterases. Upon enzymatic hydrolysis and subsequent oxidation, the compound yields a deep blue, insoluble precipitate (5,5'-dibromo-4,4'-dichloro-indigo), allowing for high-contrast colony screening in solid media or quantitative assays in liquid culture.
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for deploying X-Myristate in microbiological and biochemical workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
X-Myristate is an ester of the halogenated indoxyl derivative 5-bromo-4-chloro-3-indoxyl and myristic acid (tetradecanoic acid). Its lipophilic nature requires specific handling to ensure bioavailability in aqueous assay systems.
Table 1: Chemical Profile
| Property | Data |
| Systematic Name | 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate |
| Common Name | X-Myristate; 5-Bromo-4-chloro-3-indolyl myristate |
| CAS Number | 341972-95-0 |
| Molecular Formula | C₂₉H₃₅BrClNO₂ |
| Molecular Weight | ~496.16 g/mol |
| Appearance | White to off-white or pale yellow crystalline powder |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, Chloroform, and Dichloromethane |
| Storage | -20°C, desiccated, protected from light (photosensitive) |
| Stability | Hydrolytically unstable in basic pH; stable in organic stock solutions at -20°C |
Mechanistic Principles
The utility of X-Myristate relies on a two-step reaction sequence: enzymatic hydrolysis followed by oxidative dimerization.
Mechanism of Action
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Enzymatic Hydrolysis: The target lipase attacks the ester bond between the myristic acid tail and the indoxyl core. This step is the rate-limiting event and defines the assay's specificity.
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Spontaneous Oxidation: The released 5-bromo-4-chloro-3-indoxyl intermediate is unstable in the presence of atmospheric oxygen. It rapidly dimerizes to form 5,5'-dibromo-4,4'-dichloro-indigo.
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Precipitation: The resulting indigo dye is highly insoluble in aqueous media, depositing directly at the site of enzyme activity (e.g., within a bacterial colony), preventing diffusion and ensuring high spatial resolution.
Diagram 1: Reaction Pathway
Caption: The hydrolysis of X-Myristate by lipase releases the indoxyl moiety, which oxidizes to form the insoluble blue indigo dye.[1]
Applications in Microbiology & Screening[4][7]
X-Myristate is a critical tool for distinguishing lipolytic organisms. While X-Caprylate (C8) is often used to detect Salmonella (esterase positive), X-Myristate (C14) targets organisms with true lipase activity.
Key Target Organisms
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Pseudomonas aeruginosa: Produces extracellular lipases capable of hydrolyzing long-chain esters.
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Staphylococcus aureus: Lipase activity is a virulence factor; X-Myristate plates can differentiate pathogenic strains.
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Serratia marcescens: Known for vigorous lipolytic activity.
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Candida species: Used in yeast identification panels to detect secreted lipases.
Specificity Profile
| Substrate | Carbon Chain | Target Enzyme | Primary Detection |
| X-Butyrate | C4 | Esterase | General metabolic activity |
| X-Caprylate | C8 | Esterase/Lipase | Salmonella spp. |
| X-Myristate | C14 | Lipase | Pseudomonas, Staphylococcus |
| X-Palmitate | C16 | Lipase | Strict lipolytic screening |
Experimental Protocol: Agar Plate Preparation
Role: Senior Application Scientist Insight: The most common failure mode with X-Myristate is precipitation of the substrate before it is added to the agar, caused by "shocking" the hydrophobic compound with cold aqueous media. The following protocol utilizes a solvent-surfactant approach to ensure uniform dispersion.
Materials Required[1][3][4][5][6][7][8][9][10][11][12]
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X-Myristate powder
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Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) - Anhydrous
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Polysorbate 80 (Tween 80)
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Base Agar (e.g., Tryptic Soy Agar or Nutrient Agar)
Step-by-Step Workflow
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Stock Solution Preparation (100 mg/mL):
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Dissolve 100 mg of X-Myristate in 1 mL of anhydrous DMSO. Vortex until completely dissolved.
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Note: This stock is stable for 1-2 months at -20°C if kept dry.
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Media Tempering:
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Autoclave the base agar and cool to 50°C in a water bath.
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Critical: Do not add substrate to boiling agar; thermal degradation may occur. Do not cool below 45°C or the agar will set during mixing.
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-
Substrate Addition (Final Conc. 40 µg/mL):
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For 1 Liter of media: Mix 400 µL of Stock Solution with 1 mL of sterile Tween 80 (optional but recommended for solubility).
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Add this mixture dropwise to the molten agar while stirring magnetically.
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Observation: The media may turn slightly hazy due to the lipid nature of the substrate. This is normal.
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Pouring and Storage:
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Pour plates immediately. Allow to solidify in the dark.
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Store plates at 4°C for up to 2 weeks. Protect from light to prevent spontaneous background oxidation (pinking).
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Diagram 2: Plate Preparation Workflow
Caption: Workflow for preparing X-Myristate agar plates, emphasizing the surfactant step to prevent premature precipitation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Crystals in Agar | "Solvent Shock" - Adding organic stock to cold/aqueous media too fast. | Pre-mix stock with Tween 80 or Triton X-100 before adding to agar. Ensure agar is at 50°C. |
| Weak Coloration | Low enzyme expression or insufficient oxidation. | Increase substrate concentration to 50-80 µg/mL. Ensure plates are aerobic (oxygen is required for color formation). |
| Pink Background | Photo-oxidation of the indole ring. | Store plates in the dark. Wrap stacks in aluminum foil during incubation if possible. |
| False Negatives | Organism produces esterase (C4/C8) but not lipase (C14). | Confirm the organism is a true lipase producer. Switch to X-Caprylate if C8 activity is the target. |
References
- Manafi, M. (2000). New developments in chromogenic and fluorogenic culture media. International Journal of Food Microbiology, 60(2-3), 205-218.
- Kodaka, H., et al. (2003). Evaluation of new medium with chromogenic substrates for members of the family Enterobacteriaceae. Journal of Clinical Microbiology, 41(12), 5549-5553.
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GeneSeqTools. (n.d.). Esterase and Lipase Substrates: X-Myristate. Retrieved from [Link]
